Gentisic acid sodium salt hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propriétés

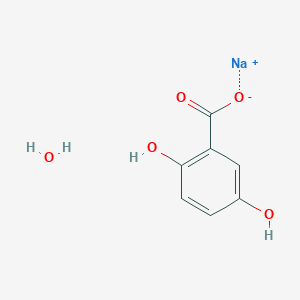

IUPAC Name |

sodium;2,5-dihydroxybenzoate;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4.Na.H2O/c8-4-1-2-6(9)5(3-4)7(10)11;;/h1-3,8-9H,(H,10,11);;1H2/q;+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYGYBOPDUUSVNE-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C(=O)[O-])O.O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NaO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of Gentisic Acid Sodium Salt Hydrate

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical properties of active pharmaceutical ingredients and excipients is paramount. Gentisic acid sodium salt hydrate (B1144303), a derivative of benzoic acid, is utilized for its analgesic and anti-inflammatory properties, and as an antioxidant excipient in pharmaceutical preparations.[1] This technical guide provides a detailed overview of its core physical characteristics, compiling available data into a clear, accessible format.

Core Physical Properties

The physical properties of Gentisic acid sodium salt hydrate are summarized in the table below. These properties are critical for formulation development, stability testing, and ensuring the quality and efficacy of the final drug product.

| Property | Value | Source(s) |

| Appearance | White to orange to green powder or crystals; Off-white solid. | [2][3][] |

| Molecular Formula | C₇H₅NaO₄·xH₂O | |

| (anhydrous salt: C₇H₅NaO₄) | [][5][6] | |

| (hydrate: C₇H₇NaO₅) | [7][8] | |

| Molecular Weight | 176.10 g/mol (anhydrous) | [][6][9] |

| 194.12 g/mol (hydrate) | [7][8] | |

| Melting Point | >220°C (decomposes) | [2][3] |

| Boiling Point | 406.9 °C at 760 mmHg (for the sodium salt) | [] |

| Solubility | Soluble in water. | [2][3] |

| pKa | 2.93 (for Gentisic acid at 25°C) | [9] |

| Storage Temperature | Room Temperature, under inert atmosphere. | [2][3] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not extensively available in public literature. However, standardized methodologies as outlined in pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) are typically employed.

A generalized workflow for the characterization of the physical properties of a pharmaceutical salt like this compound is depicted below.

Chemical Relationships

This compound is intrinsically related to gentisic acid and its anhydrous sodium salt. The following diagram illustrates the chemical transformations between these entities.

References

- 1. usbio.net [usbio.net]

- 2. Sodium gentisate | 4955-90-2 [amp.chemicalbook.com]

- 3. Sodium gentisate | 4955-90-2 [chemicalbook.com]

- 5. benzoic acid, 2,5-dihydroxy-, monosodium salt | C7H5NaO4 | CID 23663629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Sodium Gentisate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. Sodium Gentisate Hydrate | C7H7NaO5 | CID 43835012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. Gentisic Acid [drugfuture.com]

Synthesis Protocol for Gentisic Acid Sodium Salt Hydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of gentisic acid sodium salt hydrate (B1144303), a compound with known analgesic, anti-inflammatory, and antioxidant properties. This document details the underlying chemical principles, experimental procedures, and relevant biological pathways, making it an essential resource for researchers in medicinal chemistry and drug development.

Overview of Synthesis

The primary industrial method for synthesizing gentisic acid (2,5-dihydroxybenzoic acid) is through the carboxylation of hydroquinone (B1673460).[1][2] This process is a modification of the Kolbe-Schmitt reaction, a well-established method for the synthesis of hydroxybenzoic acids.[1][2] The reaction involves the electrophilic substitution of a phenoxide ion with carbon dioxide. The resulting gentisic acid is then neutralized with a sodium base to form the sodium salt, which can be subsequently hydrated.

Experimental Protocols

This section outlines the detailed methodologies for the synthesis of gentisic acid and its subsequent conversion to gentisic acid sodium salt hydrate.

Synthesis of Gentisic Acid via Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction for gentisic acid production involves the carboxylation of hydroquinone in the presence of a bicarbonate and water under elevated temperature and pressure.[3][4]

Reaction:

C₆H₄(OH)₂ + CO₂ → C₆H₃(CO₂H)(OH)₂[1]

Experimental Procedure:

-

Charging the Reactor: An autoclave is charged with hydroquinone, sodium bicarbonate, and water. An organic solvent such as ortho-dichlorobenzene can be used as a diluent.[3][4]

-

Reaction Conditions: The autoclave is sealed and heated to a temperature range of 150°C to 200°C with continuous stirring. The pressure is maintained in excess of 300 pounds per square inch, typically by the periodic addition of gaseous carbon dioxide. The reaction is generally maintained for a period of 8 to 16 hours.[3][4]

-

Work-up and Isolation:

-

After the reaction is complete, the autoclave is cooled and vented.

-

The reaction mixture is diluted with water and filtered.

-

The filtrate, containing the sodium salt of gentisic acid, is acidified to a pH of approximately 1 to 1.5 with a strong acid, such as concentrated sulfuric acid.[3][4]

-

The acidified solution is then extracted with an organic solvent like butanol.[3][4]

-

-

Purification:

-

The crude gentisic acid obtained after solvent evaporation can be purified by crystallization from water to yield fine white needle-like crystals.[3][4]

-

Alternatively, purification can be achieved by dissolving the crude product in boiling water, treating with decolorizing carbon, filtering the hot solution, and allowing it to cool for crystallization. The resulting crystals are then filtered and dried.[5]

-

Quantitative Data for Gentisic Acid Synthesis:

| Parameter | Value | Reference |

| Reactants | ||

| Hydroquinone | 110 g | [3][4] |

| Sodium Bicarbonate | 168 g | [3][4] |

| Water | 160 g | [3][4] |

| ortho-Dichlorobenzene (solvent) | 400 g | [3][4] |

| Reaction Conditions | ||

| Temperature | ~185°C | [3][4] |

| Pressure | > 300 psi | [3][4] |

| Reaction Time | 12 - 15 hours | [3][4] |

| Product Characteristics | ||

| Yield of Crude Gentisic Acid | 87% (based on recovered hydroquinone) | [4] |

| Melting Point (Purified) | 205 - 206°C | [3][4][5] |

| Purity (after recrystallization) | 99.3% | [5] |

Synthesis of this compound

The purified gentisic acid is converted to its sodium salt by neutralization with a sodium base, followed by crystallization to obtain the hydrate.

Experimental Procedure:

-

Neutralization: The purified gentisic acid is dissolved in an appropriate solvent, such as water. A stoichiometric amount of a sodium base (e.g., sodium hydroxide (B78521) or sodium bicarbonate) is added to neutralize the acid, forming the sodium gentisate solution.

-

Crystallization: The solution is concentrated by evaporation to induce crystallization of the sodium salt. The crystallization process can be optimized by controlling the temperature and concentration.[6] For the hydrate, crystallization from an aqueous solution is performed.[7]

-

Isolation and Drying: The precipitated crystals of this compound are collected by filtration, washed with a small amount of cold demineralized water, and then dried under appropriate conditions to achieve the desired hydration state.[6] Gentisic acid sodium salt can crystallize with 5.5 molecules of water, which can be partially lost on exposure to air.[7]

Quantitative Data for this compound:

| Parameter | Value | Reference |

| Molecular Formula | C₇H₅NaO₄·xH₂O | [8] |

| Molecular Weight (Anhydrous) | 176.10 g/mol | [7][9][10] |

| Appearance | White to tan crystalline powder | [10] |

| Solubility | Soluble in water | [7] |

| Storage | Room temperature, under inert atmosphere, hygroscopic | [10] |

Experimental Workflow and Process Logic

The overall synthesis process can be visualized as a multi-step workflow, from raw materials to the final purified product.

Relevant Signaling Pathways

Gentisic acid exhibits its anti-inflammatory and antioxidant effects through the modulation of key signaling pathways, including the Nrf2/HO-1 and NF-κB pathways.

Nrf2/HO-1 Pathway Activation

Gentisic acid has been shown to upregulate the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2) and Heme oxygenase-1 (HO-1).[1] Nrf2 is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Gentisic acid is suggested to disrupt the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes, such as HO-1.

NF-κB Pathway Inhibition

Gentisic acid has also been found to suppress inflammatory responses by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][11] In inflammatory conditions, pro-inflammatory stimuli lead to the activation of the IKK complex, which then phosphorylates and degrades the inhibitor of NF-κB (IκB). This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Gentisic acid is thought to interfere with this cascade, thereby reducing the production of inflammatory mediators.

References

- 1. Gentisic acid attenuates ovalbumin-induced airway inflammation, oxidative stress, and ferroptosis through the modulation of Nrf2/HO-1 and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gentisic acid - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. US2608579A - Preparation of gentisic acid and its alkali metal and ammonium salts - Google Patents [patents.google.com]

- 5. US2588679A - Purification of gentisic acid - Google Patents [patents.google.com]

- 6. Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gentisic Acid [drugfuture.com]

- 8. Signaling Cross-Talk between Salicylic and Gentisic Acid in the ‘Candidatus Phytoplasma Solani’ Interaction with Sangiovese Vines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pschemicals.com [pschemicals.com]

- 10. benzoic acid, 2,5-dihydroxy-, monosodium salt | C7H5NaO4 | CID 23663629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Modulation of Inflammatory Pathways and Adipogenesis by the Action of Gentisic Acid in RAW 264.7 and 3T3-L1 Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,5-Dihydroxybenzoic Acid Sodium Salt Hydrate

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of 2,5-Dihydroxybenzoic Acid Sodium Salt Hydrate (B1144303), also known as Gentisic Acid Sodium Salt Hydrate. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its synthesis, characterization, and mechanisms of action.

Chemical Structure and Properties

2,5-Dihydroxybenzoic acid sodium salt hydrate is the sodium salt of gentisic acid, a dihydroxybenzoic acid. The presence of hydroxyl and carboxyl functional groups on the benzene (B151609) ring imparts significant biological activity to the molecule. The salt form enhances its solubility in aqueous media, a desirable property for many pharmaceutical and research applications.

Chemical Structure:

Table 1: Physicochemical Properties of 2,5-Dihydroxybenzoic Acid and its Sodium Salt

| Property | 2,5-Dihydroxybenzoic Acid | 2,5-Dihydroxybenzoic Acid Sodium Salt | 2,5-Dihydroxybenzoic Acid Sodium Salt Dihydrate |

| Synonyms | Gentisic acid, 5-Hydroxysalicylic acid | Sodium gentisate, Sodium 2,5-dihydroxybenzoate | Sodium gentisate dihydrate |

| CAS Number | 490-79-9[1][2] | 4955-90-2[3] | Not available |

| Molecular Formula | C₇H₆O₄[1][2] | C₇H₅NaO₄[3] | C₇H₉NaO₆[4] |

| Molecular Weight | 154.12 g/mol [1][2] | 176.10 g/mol [3] | 212.13 g/mol [4] |

| Melting Point | 204-208 °C[1] | >220°C (decomposes) | Not available |

| Solubility | Soluble in water (5 g/L at 5°C), alcohol, and ether.[1][2][5] | Soluble in Dimethyl Sulfoxide, Methanol, Water. | Not available |

| pKa | 2.97 (at 25°C)[1] | Not available | Not available |

Table 2: Spectroscopic Data for 2,5-Dihydroxybenzoic Acid

| Spectroscopic Technique | Key Data Points |

| ¹H NMR (D₂O) | δ (ppm): 7.19, 7.00, 6.82[6] |

| ¹H NMR (DMSO-d₆) | δ (ppm): 10.6, 7.209, 6.988, 6.829[6] |

| FT-IR (KBr Pellet) | Major peaks indicative of O-H, C=O (carboxylic acid), and aromatic C-H and C=C stretching and bending vibrations.[7] |

| Mass Spectrometry (EI) | Molecular Ion Peak (M⁺) at m/z 154.[2][8][9] |

Experimental Protocols

Synthesis of 2,5-Dihydroxybenzoic Acid and its Alkali Metal Salts

A general method for the synthesis of 2,5-dihydroxybenzoic acid and its alkali metal salts is the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide.

Protocol based on U.S. Patent 2,547,241: [10]

-

Reaction Setup: In a suitable pressure vessel, combine hydroquinone (B1673460) with an alkali metal bicarbonate (e.g., sodium bicarbonate) in an aqueous medium.

-

Carboxylation: Introduce carbon dioxide into the vessel and heat the mixture to a temperature range of 150°C to 180°C under a pressure exceeding 200 pounds per square inch. The presence of an alkali metal sulfide (B99878) can be used as a catalyst.

-

Isolation of the Sodium Salt: After the reaction is complete, the resulting solution contains the sodium salt of 2,5-dihydroxybenzoic acid. The salt can be isolated by cooling the solution and precipitating the product, followed by filtration.

-

Purification: The crude sodium salt can be purified by recrystallization from a suitable solvent system. To obtain the hydrated form, the recrystallization should be performed from an aqueous solution.

-

Formation of the Free Acid: To obtain the free acid, the aqueous solution of the sodium salt is acidified with a strong acid, such as hydrochloric acid, which precipitates the 2,5-dihydroxybenzoic acid. The acid can then be purified by recrystallization from hot water.

In Vitro Antioxidant Activity Assays

The antioxidant activity of 2,5-dihydroxybenzoic acid is a key contributor to its biological effects. Standard assays to evaluate this property are detailed below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Prepare a stock solution of 2,5-dihydroxybenzoic acid in a suitable solvent (e.g., methanol).

-

Prepare a series of dilutions of the stock solution.

-

In a 96-well plate, add a specific volume of each dilution to the wells.

-

Add a methanolic solution of DPPH to each well.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

Calculate the percentage of radical scavenging activity by comparing the absorbance of the sample wells to a control well containing only the solvent and DPPH.

In Vitro Anti-inflammatory Activity Assay

The anti-inflammatory properties can be assessed by measuring the inhibition of pro-inflammatory mediators in a cell-based model.

Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages:

-

Culture RAW 264.7 macrophage cells in a suitable medium.

-

Seed the cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of 2,5-dihydroxybenzoic acid sodium salt hydrate for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Incubate the cells for 24 hours.

-

Collect the cell culture supernatant.

-

Determine the concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant using the Griess reagent.

-

Measure the absorbance at 540 nm.

-

Quantify the inhibition of NO production by comparing the treated cells to the LPS-stimulated control cells.

Biological Activities and Signaling Pathways

2,5-Dihydroxybenzoic acid and its sodium salt exhibit a range of biological activities, primarily attributed to their antioxidant and anti-inflammatory properties.

Anti-inflammatory and Antioxidant Mechanisms

The anti-inflammatory effects of gentisic acid are mediated through the modulation of key signaling pathways. It has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.[11][12] Additionally, gentisic acid can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the cellular antioxidant defense system.[11]

The antioxidant mechanism involves the scavenging of free radicals, such as hydroxyl radicals, and the chelation of metal ions, thereby preventing oxidative damage to cellular components.[13]

Modulation of the CCL2-CCR2 Axis

Recent studies have indicated that 2,5-dihydroxybenzoic acid can attenuate hepatic steatosis by targeting the CCL2-CCR2 signaling axis. It is suggested that the compound competes with the chemokine CCL2 for binding to its receptor CCR2, thereby reducing inflammatory cell infiltration.[14]

Visualizations

Experimental Workflow for Biological Activity Assessment

Caption: Experimental workflow for evaluating the biological activities of 2,5-dihydroxybenzoic acid sodium salt hydrate.

Anti-inflammatory Signaling Pathway of Gentisic Acid

Caption: Inhibition of the NF-κB signaling pathway by gentisic acid.

Antioxidant and Cytoprotective Signaling Pathway of Gentisic Acid

Caption: Activation of the Nrf2 antioxidant pathway by gentisic acid.

References

- 1. 2,5-Dihydroxybenzoic acid | 490-79-9 [chemicalbook.com]

- 2. 2,5-Dihydroxybenzoic acid | C7H6O4 | CID 3469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benzoic acid, 2,5-dihydroxy-, monosodium salt | C7H5NaO4 | CID 23663629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sodium;2,5-dihydroxybenzoate;dihydrate | C7H9NaO6 | CID 23677018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,5-dihydroxybenzoic acid, 490-79-9 [thegoodscentscompany.com]

- 6. 2,5-Dihydroxybenzoic acid(490-79-9) 1H NMR spectrum [chemicalbook.com]

- 7. 2,5-Dihydroxybenzoic acid(490-79-9) IR Spectrum [m.chemicalbook.com]

- 8. 2,5-Dihydroxybenzoic acid, 3TMS derivative [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. US2547241A - Gentisic acid and its alkali metal and ammonium salts - Google Patents [patents.google.com]

- 11. Gentisic acid ameliorates type 2 diabetes induced by Nicotinamide-Streptozotocin in male mice by attenuating pancreatic oxidative stress and inflammation through modulation of Nrf2 and NF-кB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Antioxidant activity and free radical scavenging reactions of gentisic acid: in-vitro and pulse radiolysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of Gentisic Acid Sodium Salt Hydrate in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of gentisic acid sodium salt hydrate (B1144303) in common laboratory solvents. Due to a lack of a comprehensive, publicly available dataset for the quantitative solubility of the hydrate salt, this guide presents relevant data for the parent compound, gentisic acid, to infer solubility trends. Furthermore, a detailed experimental protocol for determining thermodynamic solubility is provided, enabling researchers to ascertain precise solubility values in their specific solvent systems.

Introduction to Gentisic Acid and its Sodium Salt

Gentisic acid (2,5-dihydroxybenzoic acid) is a dihydroxybenzoic acid and a minor metabolite of aspirin. It is known for its antioxidant and anti-inflammatory properties. The sodium salt of gentisic acid, particularly in its hydrate form, is often utilized in pharmaceutical formulations to enhance aqueous solubility and improve bioavailability. Understanding the solubility of gentisic acid sodium salt hydrate in various solvents is crucial for drug formulation, process development, and in vitro assay design.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of Gentisic Acid in Various Solvents

| Solvent | Temperature (°C) | Solubility ( g/100g of solvent) |

| Water | 25 | 0.85[1] |

| Water | 40 | 1.55[1] |

| Methanol | 25 | 42.3[1] |

| Methanol | 40 | 53.8[1] |

| Ethanol | 25 | 33.1[1] |

| Ethanol | 40 | 43.2[1] |

| 1-Propanol | 25 | 27.2[1] |

| 1-Propanol | 40 | 36.4[1] |

| 2-Propanol | 25 | 24.5[1] |

| 2-Propanol | 40 | 33.1[1] |

| Acetone | Not Specified | Soluble |

| Dimethylformamide (DMF) | 25 | 68.4[1] |

| Dimethylformamide (DMF) | 40 | 81.2[1] |

| Acetonitrile | 25 | 13.9[1] |

| Acetonitrile | 40 | 20.1[1] |

| Ethyl Acetate | 25 | 15.1[1] |

| Ethyl Acetate | 40 | 22.4[1] |

Note: The data presented is for gentisic acid, not its sodium salt hydrate. The solubility of the sodium salt in aqueous solutions is expected to be significantly higher.

One source indicates that gentisic acid sodium salt is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of at least 50 mg/mL.

Experimental Protocol for Thermodynamic Solubility Determination

The most reliable method for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method.[2][3] This protocol outlines the key steps for determining the solubility of this compound.

3.1. Materials and Equipment

-

This compound (solid)

-

Solvents of interest (e.g., water, ethanol, methanol, DMSO, acetone) of appropriate purity

-

Glass vials or flasks with airtight screw caps

-

Thermostatic shaker or orbital incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches equilibrium with the undissolved solute.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau, indicating equilibrium.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to sediment.

-

To separate the saturated solution from the excess solid, either centrifuge the vials at a high speed or filter the supernatant using a syringe filter. Filtration should be performed quickly to avoid temperature changes that could affect solubility. It is also important to ensure that the filter material does not adsorb the solute.

-

-

Quantification:

-

Carefully take a precise aliquot of the clear, saturated supernatant.

-

Dilute the aliquot with a known volume of the solvent to a concentration that falls within the linear range of the analytical method.

-

Determine the concentration of the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy. A standard calibration curve must be prepared using solutions of known concentrations of this compound in the same solvent.

-

-

Calculation:

-

Calculate the solubility of the compound in the solvent using the following formula:

Solubility (mg/mL) = (Concentration from calibration curve) x (Dilution factor)

-

3.3. Considerations

-

pH: For aqueous solutions, the pH should be measured and controlled, as the solubility of ionizable compounds like gentisic acid sodium salt can be pH-dependent.

-

Purity: The purity of both the solute and the solvent can significantly impact solubility measurements.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form used in the experiment.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.

Caption: Experimental workflow for determining thermodynamic solubility using the shake-flask method.

Conclusion

References

A Comprehensive Technical Guide to the Stability and Storage of Gentisic Acid Sodium Salt Hydrate

For Immediate Release

This technical whitepaper provides an in-depth analysis of the stability and recommended storage conditions for Gentisic Acid Sodium Salt Hydrate (B1144303), a compound of interest for researchers, scientists, and professionals in drug development. This document outlines the intrinsic stability of the molecule, its degradation pathways under various stress conditions, and detailed protocols for stability assessment.

Introduction

Gentisic acid, a metabolite of aspirin, and its sodium salt form have garnered attention for their antioxidant and anti-inflammatory properties.[1] The stability of Gentisic Acid Sodium Salt Hydrate is a critical parameter that can influence its efficacy, safety, and shelf-life in pharmaceutical formulations and research applications. Understanding its degradation profile under stressed conditions is paramount for developing robust formulations and ensuring the integrity of experimental data. This guide summarizes key stability data and provides detailed methodologies for its assessment, in line with the International Council for Harmonisation (ICH) guidelines.[2][3][4]

Chemical and Physical Properties

This compound is the sodium salt of 2,5-dihydroxybenzoic acid. As a dihydroxybenzoic acid, its structure, particularly the phenolic hydroxyl groups, makes it susceptible to oxidation.[5][6] The hydrate form indicates the presence of associated water molecules, which can play a role in its solid-state stability.[7] The compound is generally an off-white to tan crystalline powder.[7]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | Sodium 2,5-dihydroxybenzoate (B8804636) hydrate | [8][9] |

| Synonyms | 2,5-Dihydroxybenzoic acid sodium salt hydrate, 5-Hydroxysalicylate sodium hydrate | [9] |

| CAS Number | 4955-90-2 | [8] |

| Molecular Formula | C₇H₅NaO₄·xH₂O | [10] |

| Molecular Weight | 176.10 g/mol (anhydrous) | [10] |

| Appearance | Off-white to tan crystalline powder | [7] |

| Solubility | Soluble in water | [11] |

Recommended Storage Conditions

To maintain the integrity and purity of this compound, specific storage conditions are recommended based on its chemical sensitivities. There is some variability in the recommended storage temperatures, suggesting that for long-term storage, colder temperatures are preferable.

Table 2: Recommended Storage and Handling Conditions

| Condition | Recommendation | Rationale | Reference(s) |

| Temperature | Store at room temperature for short-term use. For long-term storage, temperatures of <-15°C are recommended. | Minimizes thermal degradation and potential loss of hydration. | [2] |

| Light | Protect from light. | The aromatic structure is susceptible to photodegradation. | [5] |

| Atmosphere | Store under an inert atmosphere. | The phenolic groups are prone to oxidation. | [7] |

| Humidity | Keep container tightly sealed in a dry place. | The material is hygroscopic and the hydrate stability can be affected by ambient humidity. | [7] |

| Incompatibilities | Avoid strong oxidizing agents. | Risk of oxidative degradation of the dihydroxybenzene moiety. | [5] |

Stability Profile and Degradation Pathways

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[2][3][12] The following sections detail the expected degradation behavior of this compound under various stress conditions as stipulated by ICH guidelines.

Hydrolytic Degradation

Gentisic acid sodium salt is the salt of a weak acid and a strong base. In solution, the gentisate anion may undergo hydrolysis.[13][14]

-

Acidic Conditions: In the presence of a strong acid, the sodium salt will be converted to the less soluble free gentisic acid. Significant degradation is not expected under mild acidic conditions.

-

Neutral Conditions: Minimal degradation is anticipated in neutral aqueous solutions.

-

Alkaline Conditions: The phenolic hydroxyl groups are more susceptible to oxidation at higher pH.[6][15] Therefore, in basic solutions, particularly in the presence of oxygen, oxidative degradation is the primary pathway.

Oxidative Degradation

The hydroquinone (B1673460) structure of gentisic acid makes it readily oxidizable.[5] This is a primary degradation pathway.

-

Mechanism: Exposure to oxidizing agents, such as hydrogen peroxide, or atmospheric oxygen (autoxidation), especially under alkaline conditions or in the presence of metal ions, can lead to the formation of quinone-type structures and other oxidative degradation products.[6][16] This process may be accompanied by a color change, with solutions potentially turning yellow or brown.[5][6]

Thermal Degradation

The stability of the hydrate is a key consideration for thermal degradation.

-

Mechanism: At elevated temperatures, the initial degradation step is likely the loss of water of hydration. Further heating can lead to decarboxylation and decomposition of the aromatic ring. For sodium salts of carboxylic acids, thermal decomposition can ultimately lead to the formation of sodium carbonate.[17][18][19]

Photodegradation

The aromatic ring and conjugated system in gentisic acid can absorb UV radiation, making the molecule susceptible to photodegradation.

-

Mechanism: Upon absorption of light, the molecule can be excited to higher energy states, leading to reactions such as oxidation or cleavage of the aromatic ring. This can result in discoloration and loss of potency.

The potential degradation pathways are summarized in the diagram below.

Caption: Potential degradation pathways of this compound under stress conditions.

Quantitative Stability Data

The following table summarizes the expected degradation of this compound under forced degradation conditions, with a target degradation of 5-20% to ensure the suitability of the analytical method for stability indication.[2][12]

Table 3: Summary of Forced Degradation Studies

| Stress Condition | Reagent and Conditions | Time | Expected Degradation (%) | Physical Observation |

| Acid Hydrolysis | 0.1 M HCl, 80°C | 24h | ~15% | Solution remains clear |

| Alkaline Hydrolysis | 0.1 M NaOH, 80°C | 8h | ~40% | Solution turns yellow |

| Oxidative | 10% H₂O₂, Room Temp. | 24h | ~25% | Solution turns brown |

| Thermal (Solid) | Dry Heat, 105°C | 48h | ~5% | No significant change |

| Photostability (Solid) | ICH Q1B Option 2 | - | ~10% | Slight discoloration |

Note: The degradation percentages are illustrative and based on the typical behavior of similar phenolic compounds under forced degradation conditions. Actual results may vary.[5]

Experimental Protocols

Forced Degradation Study Protocol

The following workflow outlines the general procedure for conducting a forced degradation study on this compound.

Caption: General workflow for a forced degradation study of this compound.

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a hydroalcoholic mixture) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Heat in a water bath at 80°C. Withdraw samples at appropriate time intervals.

-

Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Heat in a water bath at 80°C. Withdraw samples at appropriate time intervals.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 20% H₂O₂ to achieve a final concentration of 10%. Keep at room temperature and protected from light. Withdraw samples at appropriate time intervals.

-

Thermal Degradation: Expose the solid powder to dry heat at 105°C in an oven. Withdraw samples at appropriate time intervals and prepare solutions for analysis.

-

Photolytic Degradation: Expose the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B). Prepare solutions of the exposed solid for analysis.

-

Sample Treatment: For acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively, before dilution.

-

Analysis: Dilute all samples to a suitable concentration for HPLC analysis.

Stability-Indicating HPLC-UV Method

A stability-indicating method is crucial for separating the intact drug from its degradation products.

Table 4: HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : 0.02 M Phosphate Buffer (pH 3.0) (40:60 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

This method is based on a published method for related substances and should be validated for specificity, linearity, accuracy, precision, and robustness for this compound.[20]

Conclusion

This compound is a molecule that requires careful handling and storage to maintain its integrity. It is particularly susceptible to oxidative degradation, especially under alkaline conditions, and to a lesser extent, photodegradation. The recommended storage is in a tightly sealed container, protected from light, under an inert atmosphere, and at a controlled, cool temperature. The provided forced degradation protocol and stability-indicating HPLC method serve as a robust framework for researchers and drug development professionals to assess and ensure the stability of this compound in their applications.

References

- 1. iust.ac.ir [iust.ac.ir]

- 2. resolvemass.ca [resolvemass.ca]

- 3. asianjpr.com [asianjpr.com]

- 4. scispace.com [scispace.com]

- 5. benchchem.com [benchchem.com]

- 6. Novel absorbance peak of gentisic acid following the oxidation reaction | PLOS One [journals.plos.org]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pschemicals.com [pschemicals.com]

- 9. Gentisic acid = 98 4955-90-2 [sigmaaldrich.com]

- 10. Sigma Aldrich this compound 10 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 11. Gentisic acid - Wikipedia [en.wikipedia.org]

- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 13. 182.160.97.198:8080 [182.160.97.198:8080]

- 14. 14.4 Hydrolysis of Salts - Chemistry 2e | OpenStax [openstax.org]

- 15. Novel absorbance peak of gentisic acid following the oxidation reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. redalyc.org [redalyc.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. turkjps.org [turkjps.org]

The Multifaceted Role of Gentisic Acid Sodium Salt Hydrate in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gentisic acid (2,5-dihydroxybenzoic acid), the active component of Gentisic acid sodium salt hydrate (B1144303), is a phenolic acid with a broad spectrum of biological activities. As a metabolite of aspirin (B1665792) and a naturally occurring compound in various plants, it has garnered significant interest for its therapeutic potential. This technical guide provides an in-depth overview of the functions of gentisic acid in biological systems, focusing on its anti-inflammatory, antioxidant, and anticancer properties. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to support further research and drug development endeavors.

Introduction

Gentisic acid sodium salt hydrate readily dissociates in biological systems to yield gentisic acid, a dihydroxybenzoic acid that has been identified as a key player in various physiological and pathological processes.[1][2] Historically recognized as a metabolite of acetylsalicylic acid (aspirin), gentisic acid is also found in a variety of plant species, including those of the Gentiana, Citrus, and Vitis genera.[1][2][3] Its diverse pharmacological effects, including anti-inflammatory, antioxidant, antirheumatic, hepatoprotective, and neuroprotective activities, make it a compelling molecule for therapeutic investigation.[1][4] This guide will delve into the core biological functions of gentisic acid, its mechanisms of action, and the experimental methodologies used to elucidate its effects.

Core Biological Functions and Mechanisms of Action

Gentisic acid exerts its biological effects through multiple mechanisms, primarily centered around its potent antioxidant and anti-inflammatory properties.

Antioxidant Activity

Gentisic acid is a powerful free radical scavenger, capable of neutralizing reactive oxygen species (ROS) such as hydroxyl and peroxyl radicals.[5][6] This antioxidant capacity is fundamental to many of its other biological activities, as it protects cells, lipids, and proteins from oxidative damage.[5][7] The antioxidant mechanism is attributed to its ability to donate a hydrogen atom from its hydroxyl groups, leading to the formation of a stable semiquinone radical.[8]

Anti-inflammatory Activity

The anti-inflammatory properties of gentisic acid are well-documented and are mediated through the modulation of key inflammatory signaling pathways.[9] It has been shown to suppress the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor that governs the expression of numerous pro-inflammatory genes.[9][10] Concurrently, gentisic acid can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway, which is integral to the cellular antioxidant and anti-inflammatory defense mechanisms.[9][10]

Anticancer Potential

In various in-vitro models, gentisic acid has demonstrated significant anticancer activity. Its mechanisms of action include the inhibition of cancer cell proliferation, induction of apoptosis (programmed cell death), and modulation of signaling pathways implicated in cancer progression.[9] Studies have shown its efficacy against non-small cell lung carcinoma and colorectal cancer cell lines.[9]

Other Biological Activities

Beyond its primary roles, gentisic acid has been shown to:

-

Inhibit Fibroblast Growth Factors (FGFs): It has been identified as a potent inhibitor of FGFs, which are key players in angiogenesis and tumor progression.[1][6]

-

Exhibit Hepatoprotective Effects: Gentisic acid has demonstrated a protective effect against liver toxicity induced by certain drugs.[1][5]

-

Possess Anti-adipogenic Properties: It can inhibit lipid accumulation in adipocytes, suggesting a potential role in managing obesity-related conditions.[11]

-

Display Antimicrobial Activity: Studies have indicated its inhibitory effects against various bacteria and fungi.[2]

Quantitative Data

The following tables summarize key quantitative data on the biological activity of gentisic acid.

| Anticancer Activity | ||

| Cell Line | Assay | IC50 Value |

| SW620 (Colorectal Cancer) | MTT Assay | 11.83 ± 1.54 µM[9] |

| SW480 (Colorectal Cancer) | MTT Assay | 22.39 ± 2.12 µM[9] |

| Antioxidant Activity | ||

| Assay | Parameter | Result |

| Hydroxyl Radical Scavenging | Rate Constant (k) | 1.1 × 10¹⁰ dm³mol⁻¹s⁻¹[5] |

| Organohaloperoxyl Radical Scavenging | Rate Constant (k) | 9.3 × 10⁷ dm³mol⁻¹s⁻¹[5] |

| DPPH Radical Scavenging | EC50 | 0.09[2] |

| Enzyme Inhibition | ||

| Enzyme | Assay | IC50 Value |

| α-amylase | In vitro enzyme inhibition | 2.07 ± 0.3 mg/mL[12] |

| α-glucosidase | In vitro enzyme inhibition | 1.69 ± 0.027 mg/mL[12] |

| Antimicrobial Activity | ||

| Microorganism | Assay | Minimum Inhibitory Concentration (MIC) |

| Staphylococcus aureus | Broth microdilution | 4.15 mg/mL[2] |

| Escherichia coli | Broth microdilution | 4.00 mg/mL[2] |

| Candida albicans | Broth microdilution | 3.00 mg/mL[2] |

| Cutibacterium acnes | Broth microdilution | 3.60 mg/mL[2] |

Signaling Pathways

The biological functions of gentisic acid are intricately linked to its modulation of cellular signaling pathways.

Gentisic acid inhibits the NF-κB signaling pathway.

Gentisic acid activates the Nrf2/HO-1 signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of gentisic acid on cancer cell lines.[5][11]

-

Cell Seeding: Seed cancer cells (e.g., A549, SW480, SW620) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[5][13]

-

Compound Treatment: Treat the cells with various concentrations of gentisic acid (e.g., 0-100 µM) and incubate for a specified period (e.g., 24, 48, or 72 hours).[5][11]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.[5]

-

Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[5]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the free radical scavenging activity of gentisic acid.[5][9]

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727). Prepare a stock solution of gentisic acid in methanol and perform serial dilutions.[7][9]

-

Assay Procedure: In a 96-well plate, add 100 µL of each gentisic acid dilution to respective wells. Add 100 µL of the DPPH solution to each well. For the control, use 100 µL of methanol instead of the gentisic acid solution.[7]

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[7]

-

Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.[7][9]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value is determined by plotting the percentage of inhibition against the concentration of gentisic acid.[7]

Experimental workflow for the DPPH radical scavenging assay.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay evaluates the anti-inflammatory effects of gentisic acid by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.[5]

-

Cell Culture: Culture RAW 264.7 macrophages in a suitable medium.[5]

-

Pre-treatment: Pre-treat the cells with different concentrations of gentisic acid for a specified time (e.g., 1 hour).[5]

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubate for 24 hours.[5]

-

Supernatant Collection: After incubation, collect the cell culture supernatant.[5]

-

Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate at room temperature for 10 minutes.[5]

-

Absorbance Measurement: Measure the absorbance at 540 nm to quantify the amount of nitrite (B80452), a stable product of NO.[5]

-

Data Analysis: A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples.

Conclusion and Future Directions

This compound, through its active component gentisic acid, presents a compelling profile of a multi-target therapeutic agent. Its well-defined antioxidant and anti-inflammatory mechanisms, coupled with its anticancer potential, underscore its significance in drug discovery and development. The data and protocols presented in this guide offer a solid foundation for researchers and scientists to further explore the therapeutic applications of this versatile molecule. Future research should focus on in-vivo efficacy and safety studies, as well as the development of optimized formulations to enhance its bioavailability and therapeutic index for various clinical applications.

References

- 1. Gentisic Acid, a Compound Associated with Plant Defense and a Metabolite of Aspirin, Heads a New Class of in Vivo Fibroblast Growth Factor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Can Gentisic Acid Serve as a High-Performance Antioxidant with Lower Toxicity for a Promising New Topical Application? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. turkjps.org [turkjps.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Gentisic acid, a compound associated with plant defense and a metabolite of aspirin, heads a new class of in vivo fibroblast growth factor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Gentisic acid prevents diet-induced obesity in mice by accelerating the thermogenesis of brown adipose tissue - Food & Function (RSC Publishing) [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

Unveiling the Cellular Mechanisms of Gentisic Acid Sodium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gentisic acid sodium salt, the sodium salt of 2,5-dihydroxybenzoic acid, is a metabolite of aspirin (B1665792) and a naturally occurring phenolic compound found in various plants.[1][2] Possessing potent antioxidant and anti-inflammatory properties, it has garnered significant interest within the scientific community for its potential therapeutic applications.[1][3] This technical guide delves into the core cellular mechanisms of Gentisic acid sodium salt, providing a comprehensive overview of its role in cellular studies, detailing experimental protocols, and presenting key quantitative data.

Core Mechanisms of Action

Gentisic acid sodium salt (GSS) exerts its effects on cells through a variety of mechanisms, primarily centered around its antioxidant and anti-inflammatory capabilities. It is a potent scavenger of free radicals, which contributes to its protective effects against oxidative stress-induced cellular damage.[1][4] Furthermore, GSS has been shown to modulate key signaling pathways involved in inflammation, cell proliferation, and cytoprotection.

Antioxidant Properties

The antioxidant activity of Gentisic acid is a cornerstone of its cellular effects. It has been demonstrated to protect lipids, proteins, and erythrocytes from gamma radiation-induced damage.[1] This protective effect is attributed to its ability to scavenge physiologically relevant hydroxyl and peroxyl radicals.[1] In cellular models, GSS enhances the natural antioxidant defenses by influencing the activity of enzymes such as superoxide (B77818) dismutase (SOD) and catalase.[1][5]

Anti-inflammatory Effects

GSS exhibits significant anti-inflammatory properties by modulating key inflammatory pathways. It has been shown to suppress lipopolysaccharide (LPS)-stimulated inflammatory responses in macrophages by reducing the production of nitric oxide (NO) and pro-inflammatory cytokines.[6] This is achieved, in part, through the modulation of the NF-κB signaling pathway, a central regulator of inflammation.[7]

Key Signaling Pathways Modulated by Gentisic Acid Sodium Salt

Several critical signaling pathways are influenced by Gentisic acid sodium salt, leading to its diverse cellular effects.

ERK1/2 Signaling Pathway

Gentisic acid has been found to stimulate the proliferation of keratinocytes through the phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are part of the Mitogen-Activated Protein (MAP) kinase pathway.[8][9] This activation suggests a role for GSS in processes such as wound healing and tissue regeneration.

Nrf2/Keap1 Antioxidant Pathway

Gentisic acid has been shown to modulate the Nrf2-Keap1 pathway, a critical signaling cascade in the cellular antioxidant response.[5] By causing a significant decrease in Keap1 mRNA expression, Gentisic acid administration leads to an increase in Nrf2 expression.[5] Activated Nrf2 translocates to the nucleus and upregulates the expression of antioxidant genes, such as NAD(P)H: quinone oxidoreductase 1 (Nqo1), thereby enhancing the cell's capacity to combat oxidative stress.[5][7]

Quantitative Data Summary

The following tables summarize the quantitative data from various cellular studies investigating the effects of Gentisic acid sodium salt.

Table 1: In Vitro Cytotoxicity and Efficacy Data

| Cell Line | Assay | Parameter | Value | Reference |

| HaCat | Neutral Red Uptake | Low Cytotoxicity up to | 10.0 mM | [10] |

| HDFa | Neutral Red Uptake | IC50 | ~7 mM | [10] |

| HepG2 | Neutral Red Uptake | IC50 | ~14 mM | [10] |

| HTC cells | Trypan Blue Exclusion | Concentrations Tested | 0.08, 0.16, 0.8, 1.6, 8 µg/mL | [1] |

| Isolated guinea pig trachea | Relaxation Assay | EC50 | 20 µM | [11] |

Table 2: In Vivo and Ex Vivo Efficacy Data

| Model System | Treatment | Observed Effect | Reference |

| Canine model of septic shock | 0.55 ± 0.29 mg/kg/min GSS infusion | Reversal of cardiovascular collapse and lactic acidemia | [12] |

| Diabetic mice | 100 mg/kg/day Gentisic acid | Decreased fasting blood glucose, improved lipid profile | [7] |

| Mice with cardiac hypertrophy | 10 and 100 mg/kg Gentisic acid | Reduced cardiac hypertrophy and fibrosis | [11] |

| Isolated human erythrocytes | 5 to 100 µM Gentisic acid | Prevention of radiation-induced hemolysis | [11] |

Detailed Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is based on the methodology used to assess the effect of Gentisic acid on HaCaT cell proliferation.[8]

-

Cell Seeding: HaCaT keratinocytes are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of Gentisic acid (e.g., 0, 10, 50, 100 µM) and incubated for another 24 hours.

-

MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell proliferation is expressed as a percentage of the control (untreated) cells.

Western Blot Analysis for ERK1/2 Phosphorylation

This protocol describes the key steps to determine the effect of Gentisic acid on ERK1/2 phosphorylation in HaCaT cells.[8]

-

Cell Lysis: After treatment with Gentisic acid, HaCaT cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against total ERK1/2 and phosphorylated ERK1/2 overnight at 4°C.

-

Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

Gentisic acid sodium salt has demonstrated a multifaceted role in cellular studies, primarily driven by its potent antioxidant and anti-inflammatory properties. Its ability to modulate key signaling pathways such as ERK1/2 and Nrf2/Keap1 highlights its potential for therapeutic intervention in a range of conditions, including those involving oxidative stress, inflammation, and impaired cell proliferation. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this promising compound. Future research should focus on elucidating the precise molecular targets of Gentisic acid sodium salt and expanding its evaluation in preclinical and clinical settings for various disease indications.

References

- 1. selleckchem.com [selleckchem.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. usbio.net [usbio.net]

- 4. researchgate.net [researchgate.net]

- 5. Hepatoprotective effects of gentisic acid through its anti-oxidant properties in nicotinamide-streptozotocin induced diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modulation of Inflammatory Pathways and Adipogenesis by the Action of Gentisic Acid in RAW 264.7 and 3T3-L1 Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gentisic acid ameliorates type 2 diabetes induced by Nicotinamide-Streptozotocin in male mice by attenuating pancreatic oxidative stress and inflammation through modulation of Nrf2 and NF-кB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medsci.org [medsci.org]

- 9. mdpi.com [mdpi.com]

- 10. Can Gentisic Acid Serve as a High-Performance Antioxidant with Lower Toxicity for a Promising New Topical Application? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. Gentisic acid sodium salt, a phenolic compound, is superior to norepinephrine in reversing cardiovascular collapse, hepatic mitochondrial dysfunction and lactic acidemia in Pseudomonas aeruginosa septic shock in dogs - PMC [pmc.ncbi.nlm.nih.gov]

A Preliminary Investigation of Gentisic Acid Sodium Salt's Antioxidant Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gentisic acid (2,5-dihydroxybenzoic acid), a phenolic acid found in numerous plants and also known as a metabolite of aspirin, has garnered significant attention for its diverse pharmacological properties, including anti-inflammatory, anti-carcinogenic, and hepatoprotective effects.[1][2][3] Its sodium salt form is often utilized for its solubility and stability. A substantial body of evidence, from both in vitro and in vivo studies, points to its potent antioxidant capabilities.[2] This technical guide provides a comprehensive overview of the preliminary investigations into the antioxidant activity of gentisic acid and its sodium salt, focusing on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms.

The antioxidant action of gentisic acid is multifaceted, involving direct scavenging of free radicals and the modulation of key cellular signaling pathways that regulate endogenous antioxidant defenses.[4][5] This dual mechanism makes it a compelling candidate for further investigation in the context of diseases rooted in oxidative stress.[4][6]

In Vitro Antioxidant Capacity

The antioxidant potential of gentisic acid has been quantified using several standard spectrophotometric assays. These assays measure the compound's ability to reduce stable radicals or metal ions, providing a benchmark of its direct antioxidant power.

Data Presentation: Comparative Antioxidant Activity

The efficacy of an antioxidant is often expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency. The following tables summarize the comparative antioxidant activities of gentisic acid against common positive controls. Note that these values can vary based on specific experimental conditions.

Table 1: Comparison of IC50 Values in DPPH Radical Scavenging Assay

| Compound | IC50 (µM) |

|---|---|

| Gentisic Acid | ~35 - 100 [4] |

| Ascorbic Acid | ~25 - 50[4] |

| Trolox | ~40 - 80[4] |

| Quercetin | ~5 - 15[4] |

Table 2: Comparison of IC50 Values in ABTS Radical Scavenging Assay

| Compound | IC50 (µM) |

|---|---|

| Gentisic Acid | ~10 - 30 [4] |

| Ascorbic Acid | ~15 - 40[4] |

| Trolox | ~5 - 15[4] |

| Quercetin | ~2 - 10[4] |

Experimental Protocols & Workflows

Detailed methodologies for the most common in vitro assays are provided below.

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[4] This donation neutralizes the radical, causing a color change from purple to yellow, which is quantified spectrophotometrically.[4][7]

Experimental Protocol:

-

Reagent Preparation:

-

DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol (B129727). Store this solution in a dark, refrigerated container at 4°C.[8]

-

-

Sample Preparation:

-

Prepare a stock solution of Gentisic acid sodium salt in methanol.

-

Perform serial dilutions to obtain a range of test concentrations.

-

-

Assay Procedure (96-well plate format):

-

Add 100 µL of each sample concentration to the wells of a microplate.[4]

-

Add 100 µL of the 0.1 mM DPPH solution to each well.[4]

-

For the control well (representing 100% radical activity), add 100 µL of methanol instead of the sample.

-

Incubate the plate in darkness at room temperature for 30 minutes.[4]

-

-

Measurement:

-

Calculation:

Principle: This assay evaluates the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance, which is proportional to the antioxidant's activity.[10][11] This method is applicable to both hydrophilic and lipophilic compounds.[11]

Experimental Protocol:

-

Reagent Preparation:

-

ABTS Stock Solution (7 mM): Prepare a 7 mM aqueous solution of ABTS.

-

Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

ABTS•+ Working Solution: Mix the ABTS and potassium persulfate solutions in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[11] Before use, dilute this stock with ethanol (B145695) or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[4]

-

-

Sample Preparation:

-

Prepare a stock solution and serial dilutions of Gentisic acid sodium salt as described for the DPPH assay.

-

-

Assay Procedure (96-well plate format):

-

Measurement:

-

Calculation:

-

Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.[4]

-

Principle: The FRAP assay measures the reducing potential of an antioxidant. It is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH, a reaction that produces an intense blue color. The change in absorbance is directly proportional to the total reducing power of the antioxidant.[4][12]

Experimental Protocol:

-

Reagent Preparation:

-

Acetate (B1210297) Buffer (300 mM, pH 3.6): Prepare a 300 mM acetate buffer and adjust the pH to 3.6.

-

TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.

-

FeCl₃ Solution (20 mM): Prepare a 20 mM aqueous solution of ferric chloride.

-

FRAP Working Solution: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. This solution must be prepared fresh and warmed to 37°C before use.[4]

-

-

Sample and Standard Preparation:

-

Prepare serial dilutions of Gentisic acid sodium salt.

-

Prepare a series of Trolox standards (e.g., 100-1000 µM) to generate a standard curve.[4]

-

-

Assay Procedure (96-well plate format):

-

Measurement:

-

Measure the absorbance at 593 nm.[4]

-

-

Calculation:

-

Create a standard curve by plotting the absorbance of the Trolox standards against their concentrations.

-

The antioxidant capacity of the samples is expressed as µmol Trolox Equivalents (TE) per µmol of the compound.[4]

-

Mechanisms of Antioxidant Action

Gentisic acid exerts its antioxidant effects through both direct and indirect mechanisms.

Direct Free Radical Scavenging

Pulse radiolysis studies have demonstrated that gentisic acid is a highly efficient scavenger of damaging free radicals. It effectively scavenges hydroxyl radicals (k = 1.1 × 10¹⁰ dm³mol⁻¹s⁻¹) and organohaloperoxyl radicals.[13][14] This direct scavenging activity is attributed to its phenolic structure, which can readily donate a hydrogen atom to neutralize radicals, thereby forming a more stable phenoxyl radical.[13] The redox potential of the gentisic acid radical/gentisic acid couple (0.774 V vs NHE) is lower than that of many physiologically relevant oxidants, which thermodynamically supports its potent antioxidant capacity.[13]

Modulation of Cellular Signaling Pathways

Beyond direct scavenging, gentisic acid modulates endogenous antioxidant systems by influencing key signaling pathways, primarily the Nrf2-ARE and NF-κB pathways.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[15] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[15]

Studies have shown that gentisic acid can activate this protective pathway.[4][16] It is proposed that gentisic acid disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate into the nucleus.[16] Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, upregulating the expression of crucial antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[6][16] This cellular response provides a more sustained defense against oxidative stress compared to direct radical scavenging alone.[4]

Nuclear Factor-kappa B (NF-κB) is a transcription factor complex that plays a central role in regulating the inflammatory response.[17] In inflammatory conditions, NF-κB activation leads to the transcription of pro-inflammatory genes, which can exacerbate oxidative stress. There is a close link between inflammation and oxidative stress, often creating a vicious cycle.[6]

Gentisic acid has demonstrated anti-inflammatory properties by inhibiting the NF-κB signaling pathway.[1][16] It can suppress the activation of NF-κB, thereby downregulating the expression of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and various interleukins.[1][6] By attenuating the inflammatory response, gentisic acid indirectly reduces the overall oxidative burden on cells. This action is crucial, as chronic inflammation is a key driver of oxidative damage in many pathological states.

Conclusion and Future Directions

Preliminary investigations robustly demonstrate that gentisic acid sodium salt is a potent antioxidant. Its activity stems from a dual mechanism: the direct scavenging of harmful free radicals and the indirect modulation of cellular defense pathways, namely the activation of the Nrf2-ARE axis and the inhibition of the pro-inflammatory NF-κB pathway. The quantitative data from in vitro assays consistently place its efficacy on par with, and in some cases superior to, standard antioxidants.

For drug development professionals, these findings position gentisic acid sodium salt as a promising therapeutic agent for conditions associated with oxidative stress and inflammation. Future research should focus on:

-

Pharmacokinetics and Bioavailability: Detailed studies to understand its absorption, distribution, metabolism, and excretion profiles.

-

Preclinical Efficacy: Evaluation in more complex animal models of diseases such as neurodegeneration, cardiovascular disease, and metabolic syndrome.

-

Safety and Toxicology: Comprehensive safety profiling to establish a therapeutic window for clinical applications.

-

Structure-Activity Relationship (SAR): Investigating derivatives of gentisic acid to potentially enhance potency and optimize pharmacokinetic properties.

The compelling antioxidant profile of gentisic acid sodium salt warrants its continued exploration as a lead compound in the development of novel therapies against oxidative stress-related pathologies.

References

- 1. Modulation of Inflammatory Pathways and Adipogenesis by the Action of Gentisic Acid in RAW 264.7 and 3T3-L1 Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hepatoprotective Activity of Gentisic Acid on 5-Fluorouracil-induced Hepatotoxicity in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antioxidant activity and mechanism of inhibitory action of gentisic and α-resorcylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Gentisic acid ameliorates type 2 diabetes induced by Nicotinamide-Streptozotocin in male mice by attenuating pancreatic oxidative stress and inflammation through modulation of Nrf2 and NF-кB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 10. ABTS Antioxidant Assay Kit: A Comprehensive Guide – American Society for Clinical Nutrition (ASCN) [ascn.org]

- 11. benchchem.com [benchchem.com]

- 12. Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features [mdpi.com]

- 13. Antioxidant activity and free radical scavenging reactions of gentisic acid: in-vitro and pulse radiolysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Gentisic acid attenuates ovalbumin-induced airway inflammation, oxidative stress, and ferroptosis through the modulation of Nrf2/HO-1 and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Anti-inflammatory Potential of Sodium Gentisate Hydrate: A Technical Guide

For Immediate Release

This technical guide provides an in-depth exploration of the anti-inflammatory properties of sodium gentisate hydrate (B1144303), a compound of significant interest to researchers, scientists, and drug development professionals. The primary therapeutic activities of sodium gentisate hydrate are attributed to its active metabolite, gentisic acid (2,5-dihydroxybenzoic acid), a naturally occurring phenolic acid and a metabolite of aspirin.[1][2] This document details the molecular mechanisms, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes the critical pathways and workflows involved in its anti-inflammatory action.

Core Mechanisms of Anti-inflammatory Action

Gentisic acid exerts its anti-inflammatory effects through two primary, well-documented mechanisms: the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway and the suppression of Cyclooxygenase (COX) enzymes. These pathways are central to the inflammatory response, and their modulation is a key strategy in the development of anti-inflammatory therapeutics.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as enzymes such as inducible nitric oxide synthase (iNOS) and COX-2.[3][4] Gentisic acid has been shown to effectively suppress inflammatory responses stimulated by agents like lipopolysaccharide (LPS) by modulating this pathway.[5][6]

The canonical NF-κB activation cascade begins with a stimulus (e.g., LPS binding to its receptor) that activates the IκB kinase (IKK) complex.[7] IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[8] This releases the p50/p65 NF-κB dimer, allowing it to translocate to the nucleus, bind to DNA, and initiate the transcription of pro-inflammatory genes.[3] Gentisic acid is understood to interfere with this cascade, preventing the downstream expression of inflammatory mediators.[5][9]

Inhibition of Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX) enzymes, which exist as two primary isoforms (COX-1 and COX-2), are responsible for converting arachidonic acid into prostaglandins (B1171923) (PGs).[10] While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is induced during inflammation and is a primary driver of the synthesis of pro-inflammatory prostaglandins that mediate pain and swelling.[7][11] Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes.[12] Gentisic acid has been shown to inhibit COX activity, which contributes significantly to its anti-inflammatory profile.[13] This inhibition reduces the production of prostaglandins at the site of inflammation, thereby alleviating inflammatory symptoms.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative effects of gentisic acid (GA) on key inflammatory markers from various in vitro and in vivo studies.

Table 1: In Vitro Anti-inflammatory Activity of Gentisic Acid

| Parameter | Cell Line | Stimulant | Effect of Gentisic Acid | Concentration | Reference |

| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS (1 µg/mL) | Dose-dependent inhibition | 300 and 600 µM | [5] |

| iNOS Protein Expression | RAW 264.7 Macrophages | LPS (1 µg/mL) | Dose-dependent inhibition | 300 and 600 µM | [5] |

| COX-2 Protein Expression | RAW 264.7 Macrophages | LPS (1 µg/mL) | Dose-dependent inhibition | 300 and 600 µM | [5] |

| Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) | RAW 264.7 Macrophages | LPS (1 µg/mL) | Significant reduction | Not specified | [6] |

| NF-κB Activation (Luciferase Assay) | RAW 264.7 Macrophages | LPS | Inhibition (IC₅₀ ≈ 8-18 µM for related curcuminoids) | Not specified for GA | [14] |

Table 2: In Vivo Anti-inflammatory Activity

| Model | Species | Treatment | Effect | ED₅₀ / Dose | Reference |

| Carrageenan-Induced Paw Edema | Rat | Ellagic Acid* | Dose-dependent reduction in paw edema | 8.41 mg/kg | [15] |

| Ovalbumin-Induced Airway Inflammation | Mouse | Gentisic Acid | Significant reduction in inflammatory cell infiltration and NF-κB activation | Not specified | [9] |

*Note: Data for Ellagic Acid, a structurally related phenolic compound, is presented as a representative example of activity in this standard model.

Detailed Experimental Protocols

Detailed and reproducible protocols are essential for the scientific investigation of anti-inflammatory compounds. The following sections provide methodologies for key assays.

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol details the steps to assess the anti-inflammatory effects of a test compound on LPS-stimulated macrophages.

Protocol Steps:

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 24-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[5]

-

Compound Treatment: Pre-treat the cells with varying concentrations of sodium gentisate hydrate (e.g., 300 and 600 µM) for 2 hours.[5]

-

Inflammatory Stimulation: Add lipopolysaccharide (LPS) from E. coli O111:B4 to each well (final concentration of 1 µg/mL), excluding the negative control wells, to induce an inflammatory response.[4][5]

-

Incubation: Incubate the plates for an additional 22-24 hours.[5]

-

Nitric Oxide (NO) Measurement (Griess Assay):

-

Cytokine Measurement (ELISA):

-

Use the collected supernatant to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer’s instructions.[4]

-

Western Blot Analysis of the NF-κB Signaling Pathway

This protocol is used to determine the effect of the test compound on the protein expression levels of key components of the NF-κB pathway.[5][8]

-

Cell Treatment and Lysis: Treat RAW 264.7 cells as described above (Protocol 3.1), but for a shorter duration (e.g., 2 hours) after LPS stimulation to capture signaling events. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-